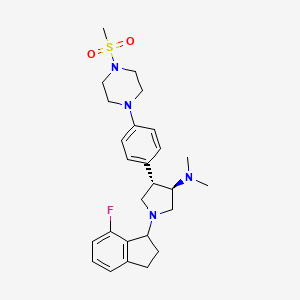
A-395
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
クロプロステノールは、自然発生するプロスタグランジンであるプロスタグランジンF2αの合成類似体です。 主に獣医学において、強力な黄体退行剤として使用され、雌性哺乳類の臨時的な内分泌器官である黄体の退行を誘導します . この効果は、動物の発情周期を制御し、流産を誘発するために利用されます .
科学的研究の応用
クロプロステノールは、科学研究において幅広い用途があります。
作用機序
クロプロステノールは、プロスタグランジンF2αの作用を模倣することでその効果を発揮します。 黄体上の特定の受容体に結合し、プロゲステロン産生の減少とそれに続く黄体の退行につながります . このプロセスには、黄体形成ホルモンとプロスタグランジン受容体に関する経路の活性化が含まれます .
生化学分析
Biochemical Properties
A-395 plays a crucial role in biochemical reactions by binding to the EED component of the PRC2 complex with a Ki value of 0.4 nM. This binding inhibits the PRC2 complex, which is responsible for the methylation of histone H3K27. The inhibition of PRC2 by this compound results in an IC50 value of 34 nM for the methylation of H3K27, demonstrating its potency and selectivity. The compound exhibits greater than 100-fold selectivity over other histone methyltransferases and non-epigenetic targets .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In cellular assays, this compound inhibits the PRC2 complex, leading to the inhibition of H3K27me3 formation with an IC50 value of 90 nM in the RD rhabdoid tumor cell line. This inhibition impacts cell signaling pathways, gene expression, and cellular metabolism by preventing the transcriptional repression mediated by PRC2 .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the EED component of the PRC2 complex. This binding inhibits the enzymatic activity of PRC2, preventing the methylation of histone H3K27. As a result, the transcriptional repression of target genes is alleviated, leading to changes in gene expression. This compound’s selective inhibition of PRC2 highlights its potential as a valuable tool for studying the role of PRC2 in various biological processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation have been studied to ensure its efficacy in long-term experiments. This compound has shown consistent inhibition of PRC2 activity over extended periods, making it a reliable tool for in vitro and in vivo studies. Long-term effects on cellular function have also been noted, with sustained inhibition of H3K27me3 formation observed in treated cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that lower doses of this compound effectively inhibit PRC2 activity without causing significant toxicity. Higher doses may lead to adverse effects, highlighting the importance of optimizing dosage for therapeutic applications. Threshold effects have been observed, with a clear dose-response relationship established in preclinical studies .
Metabolic Pathways
This compound is involved in metabolic pathways related to the inhibition of PRC2. The compound interacts with enzymes and cofactors associated with histone methylation, affecting metabolic flux and metabolite levels. The inhibition of PRC2 by this compound leads to changes in the epigenetic landscape, influencing various metabolic processes within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, ensuring its effective inhibition of PRC2 activity. The transport and distribution of this compound are critical for its function as a chemical probe in biological studies .
Subcellular Localization
This compound’s subcellular localization is primarily within the nucleus, where it interacts with the PRC2 complex. The compound’s activity and function are influenced by its localization, with targeting signals and post-translational modifications directing it to specific compartments or organelles. This localization is essential for this compound’s role in inhibiting PRC2 and affecting gene expression .
準備方法
合成経路と反応条件: クロプロステノールは、化学酵素法によって合成することができます。このプロセスには、ジクロロ含有二環式ケトンを出発物質として使用します。 重要なステップには、バイヤー-ビリガーモノオキシゲナーゼ触媒による立体選択的酸化と、ケトレダクターゼ触媒によるジアステレオ選択的還元が含まれます . 全体の合成には、収率が3.8%から8.4%の範囲で、11〜12のステップが含まれます .
工業的生産方法: クロプロステノールナトリウムの工業的生産には、分離と精製のために分取液体クロマトグラフィーが使用されます。 この方法は、高い製品純度を保証し、大規模生産に適しています . このプロセスには、合成されたクロプロステノールナトリウムをアルコールに溶解し、続いて濾過とクロマトグラフィー分離を行うことが含まれます .
化学反応の分析
反応の種類: クロプロステノールは、次のようなさまざまな化学反応を起こします。
一般的な試薬と条件:
酸化: 穏やかな条件下でのバイヤー-ビリガーモノオキシゲナーゼ.
置換: 銅(II)触媒反応.
主要な生成物: これらの反応から生成される主要な生成物には、クロプロステノールおよび関連するプロスタグランジンの合成に不可欠な立体化学的に定義された中間体が含まれます .
類似化合物との比較
クロプロステノールは、以下のプロスタグランジン類似体と比較されます。
- ビマトプロスト
- フルプロステノール
- トラボプロスト
- プロスタグランジンF2α
独自性: クロプロステノールは、その高い黄体退行活性と獣医学における特定の用途により、独自性を持っています . その合成経路と立体選択的合成も、他のプロスタグランジンとは異なります .
特性
IUPAC Name |
(3R,4S)-1-(7-fluoro-2,3-dihydro-1H-inden-1-yl)-N,N-dimethyl-4-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]pyrrolidin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35FN4O2S/c1-28(2)25-18-30(24-12-9-20-5-4-6-23(27)26(20)24)17-22(25)19-7-10-21(11-8-19)29-13-15-31(16-14-29)34(3,32)33/h4-8,10-11,22,24-25H,9,12-18H2,1-3H3/t22-,24?,25+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REVJNSVNICWODC-KIDMSAQOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CN(CC1C2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C)C4CCC5=C4C(=CC=C5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1CN(C[C@@H]1C2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C)C4CCC5=C4C(=CC=C5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35FN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is EAAT1, and why is it important?
A1: EAAT1 is a human excitatory amino acid transporter, a protein responsible for removing glutamate, a neurotransmitter, from the spaces between nerve cells. This process is crucial for proper brain function, as excessive glutamate can lead to neuronal damage. []
Q2: How do researchers study the structural changes of EAAT1 during glutamate transport?
A2: One method involves introducing cysteine pairs at specific locations within the EAAT1 protein. These cysteines can form disulfide bonds, acting as molecular tethers. By observing the formation and disruption of these bonds under different conditions, researchers can infer conformational changes associated with glutamate binding and transport. []
Q3: What did the research on EAAT1 reveal about the role of specific amino acid residues?
A3: The study highlighted the importance of Alanine 395 (Ala-395) in transmembrane domain 7 (TM7) of EAAT1. It was found to be spatially close to residues at the tips of two re-entrant loops, HP1 and HP2, suggesting their involvement in forming the substrate translocation pathway. []
Q4: How does the binding of glutamate or inhibitors affect the structural dynamics of EAAT1?
A4: The research showed that binding of glutamate or its inhibitors, like dl-threo-β-benzyloxyaspartate (dl-TBOA), prevents the formation of disulfide bonds between introduced cysteine pairs, indicating a shift in the relative positions of these residues. Conversely, sodium binding seems to facilitate crosslinking, highlighting the interplay of different factors in the transport cycle. []
Q5: What is the significance of genetic polymorphisms in disease susceptibility?
A5: Genetic polymorphisms, variations in our DNA sequence, can influence an individual's susceptibility to various diseases. These variations can affect how our bodies process toxins, repair DNA damage, and respond to environmental factors. [, ]
Q6: How are polymorphisms in DNA repair genes linked to lung cancer risk?
A6: Research suggests that specific polymorphisms in genes like XPD and APEX1, involved in DNA repair, can increase the risk of lung cancer development, especially in individuals exposed to carcinogens like those found in coal mines. These variations may hinder the body's ability to repair DNA damage caused by these substances, increasing the chance of mutations that lead to cancer. []
Q7: Can genetic polymorphisms be protective against certain diseases?
A7: Yes, some polymorphisms can have protective effects. For example, the study found that a large deletion in the GSTM1 gene, another detoxification enzyme gene, was associated with a decreased risk of lung cancer in coal mine workers. This suggests that individuals with this deletion might have a more efficient detoxification system, reducing their cancer risk. []
Q8: How can understanding genetic polymorphisms impact disease management?
A8: Identifying individuals with polymorphisms linked to increased disease susceptibility allows for personalized preventive measures, such as lifestyle modifications or increased surveillance. This knowledge can also guide the development of targeted therapies and interventions tailored to an individual's genetic makeup. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
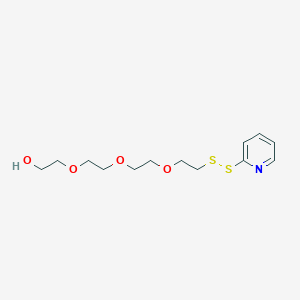
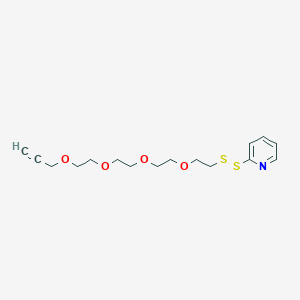
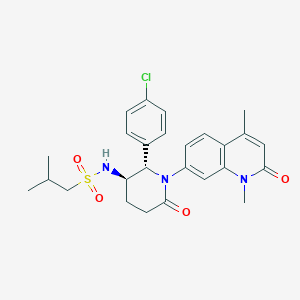

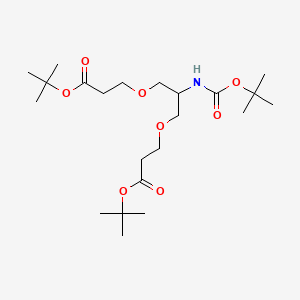
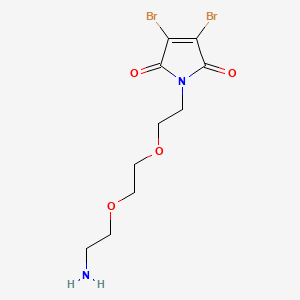

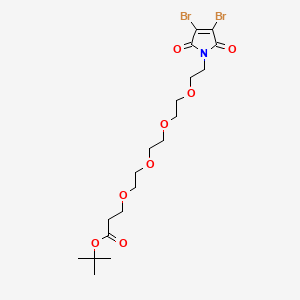
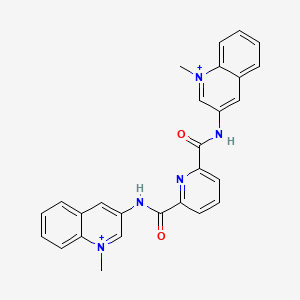
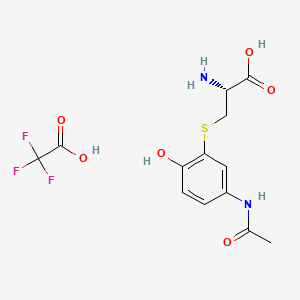
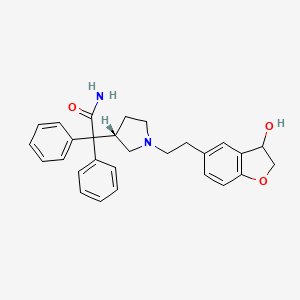

![(4-Fluoro-3-(trifluoromethyl)phenyl)(8-methyl-2,8-diazaspiro[4.5]decan-2-yl)methanone](/img/structure/B604983.png)

